molecular formula C8H7ClN2O4 B14078053 5-Chloro-4-methoxy-2-nitrobenzamide

5-Chloro-4-methoxy-2-nitrobenzamide

Cat. No.: B14078053
M. Wt: 230.60 g/mol
InChI Key: CKODGAUHXHCMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methoxy-2-nitrobenzamide is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of benzamide, characterized by the presence of chloro, methoxy, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-nitrobenzamide typically involves the nitration of 5-chloro-4-methoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction: 5-Chloro-4-methoxybenzamide is treated with a nitrating mixture (HNO3 and H2SO4) at a temperature range of 0-5°C to yield this compound.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 5-Chloro-4-methoxy-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 5-Chloro-4-methoxy-2-nitrobenzoic acid and ammonia.

Scientific Research Applications

5-Chloro-4-methoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

5-Chloro-4-methoxy-2-nitrobenzamide can be compared with other similar compounds, such as:

    5-Chloro-2-nitrobenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Methoxy-2-nitrobenzamide: Lacks the chloro group, leading to differences in chemical properties and applications.

    5-Chloro-4-methoxybenzamide:

Uniqueness

The presence of chloro, methoxy, and nitro groups in this compound makes it a unique compound with distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

5-chloro-4-methoxy-2-nitrobenzamide

InChI

InChI=1S/C8H7ClN2O4/c1-15-7-3-6(11(13)14)4(8(10)12)2-5(7)9/h2-3H,1H3,(H2,10,12)

InChI Key

CKODGAUHXHCMEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.